molecular formula C8H14O B15304950 5,5-Dimethylcyclohex-2-en-1-ol

5,5-Dimethylcyclohex-2-en-1-ol

Cat. No.: B15304950
M. Wt: 126.20 g/mol
InChI Key: RFVWTEHVBODFMT-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclohexene derivative with two methyl groups at the 5th position and a hydroxyl group at the 1st position. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 5,5-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-one. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethylcyclohex-2-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylcyclohex-2-en-1-ol stands out due to its specific combination of a hydroxyl group and a cyclohexene ring with two methyl groups. This unique structure imparts distinct reactivity and properties, making it a versatile intermediate in various chemical transformations and applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5,5-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-4,7,9H,5-6H2,1-2H3

InChI Key

RFVWTEHVBODFMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(C1)O)C

Origin of Product

United States

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